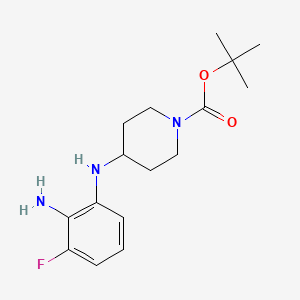

tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H24FN3O2 It is a piperidine derivative that features a tert-butyl group, an amino group, and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinated aromatic amines. The process often includes steps such as nucleophilic substitution and protection-deprotection strategies to introduce the tert-butyl and amino groups .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions , commonly using:

Reaction Outcome :

Post-deprotection, the free amine (piperidine NH) can undergo further functionalization, such as acylation or alkylation .

Functionalization of the Aromatic Ring

The 2-amino-3-fluorophenyl moiety participates in:

-

Electrophilic Aromatic Substitution (EAS) :

-

Diazotization and Coupling :

The aromatic amine forms diazonium salts with NaNO₂/HCl, enabling coupling with phenols or amines to form azo dyes .

Stability Under Basic and Oxidative Conditions

-

Base Stability : The Boc group is resistant to bases (e.g., NaOH, K₂CO₃), enabling reactions like SNAr without deprotection .

-

Oxidation : The piperidine ring is stable to mild oxidants (e.g., H₂O₂), but strong oxidants (e.g., KMnO₄) degrade the aromatic amine .

Comparative Reactivity Table

Analytical Data

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The primary application of tert-butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate is in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including cancer and neurological disorders. Research has indicated that compounds with similar structures may exhibit significant binding affinity to specific receptors or enzymes involved in disease pathways.

Mechanism of Action Studies : Understanding how this compound interacts at the molecular level is crucial for elucidating its therapeutic potential. Techniques such as molecular docking simulations and in vitro binding assays can help determine its efficacy against specific biological targets.

Interaction Studies

The compound's ability to bind to various enzymes or receptors is an area of active research. Interaction studies are essential for identifying its mechanism of action and potential therapeutic benefits. This includes assessing its affinity for targets involved in signal transduction pathways relevant to disease processes .

Material Science

Beyond medicinal applications, this compound can be explored for its properties in material science. Its unique chemical structure may allow it to be used in developing advanced materials, such as polymers or coatings that require specific mechanical or chemical properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited, several studies on similar piperidine derivatives provide insights into its potential applications:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Research indicates that piperidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. |

| Neurological Effects | Some studies have shown that similar compounds exhibit neuroprotective effects, suggesting potential use in treating neurodegenerative diseases. |

| Binding Affinity Assessments | Molecular docking studies have demonstrated that certain piperidine derivatives can effectively bind to serotonin receptors, which could inform the development of antidepressants. |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate is unique due to the presence of both the fluorophenyl and tert-butyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets .

Actividad Biológica

tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate (CAS Number: 679409-18-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.364 g/mol

Density: 1.2 ± 0.1 g/cm³

Boiling Point: 403.0 ± 40.0 °C at 760 mmHg

Flash Point: 197.5 ± 27.3 °C

These properties suggest that the compound has a stable structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. Studies indicate that compounds with similar structures can effectively mimic the transition state of substrates, enhancing their inhibitory potency against neuraminidase .

- Targeting Receptors : There is evidence suggesting that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems and providing therapeutic benefits in neurological disorders.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities Related to Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Phenylglycine | Neuraminidase Inhibitor | |

| Pyrrolidine | Neuraminidase Inhibitor | |

| Quinazolines | Antimalarial Activity |

Case Studies

- Influenza Virus Inhibition : A study tested various α- and β-amino acids as potential neuraminidase inhibitors, revealing that compounds structurally similar to this compound could significantly reduce viral cytopathogenic effects in cell culture assays . The effective concentration required to inhibit viral replication was determined through regression analysis.

- Antimalarial Screening : Research on similar chemical classes has led to the identification of lead compounds with potent antimalarial activity, showcasing the potential for derivatives of this compound to be explored for similar therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 4-(2-amino-3-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-13-6-4-5-12(17)14(13)18/h4-6,11,19H,7-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSTZSAIPQLNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142566 | |

| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004304-12-4 | |

| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004304-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.